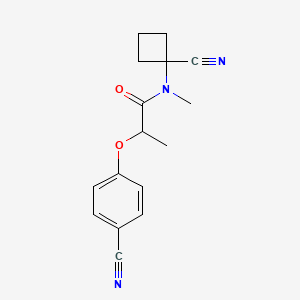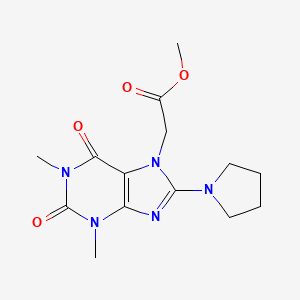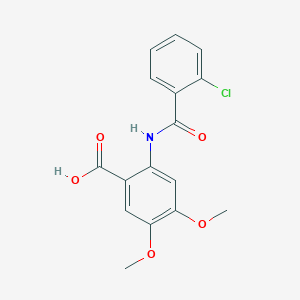
N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide, also known as CCPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCPA belongs to the class of adenosine A1 receptor agonists, which are known to modulate various physiological processes in the body.
Mécanisme D'action
N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide acts as an agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that modulates various intracellular signaling pathways. Upon binding to the receptor, N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide induces a conformational change that activates downstream signaling cascades, leading to the modulation of various physiological processes. The exact mechanism of action of N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide is still under investigation, but it is thought to involve the inhibition of neurotransmitter release and the modulation of ion channel activity.
Biochemical and Physiological Effects
N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide has been shown to have various biochemical and physiological effects, depending on the target tissue and the experimental conditions. In the brain, N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide has been shown to have neuroprotective effects by reducing neuronal damage and inflammation in animal models of stroke and neurodegenerative diseases. In the cardiovascular system, N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide has been shown to reduce blood pressure and heart rate, suggesting its potential use in the treatment of hypertension. In the immune system, N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide has been shown to modulate the activity of various immune cells, suggesting its potential use in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It can be easily synthesized in large quantities, making it a suitable compound for high-throughput screening assays. However, N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide also has some limitations, including its relatively low potency and selectivity compared to other adenosine A1 receptor agonists. This may limit its usefulness in certain experimental settings, and alternative compounds may need to be used.
Orientations Futures
There are several future directions for research on N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide, including the development of more potent and selective adenosine A1 receptor agonists, the investigation of its potential use in the treatment of neurological disorders, and the exploration of its role in modulating the immune system. Additionally, the use of N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide in combination with other compounds may lead to synergistic effects that could enhance its therapeutic potential. Further studies are needed to fully elucidate the mechanism of action of N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide and its potential applications in scientific research.
Méthodes De Synthèse
N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide can be synthesized through a multi-step process involving the reaction of 1-cyanocyclobutanol with 4-cyanophenol in the presence of a base, followed by the protection of the resulting alcohol group with a methylpropanamide moiety. The final product is obtained through the selective deprotection of the alcohol group. The synthesis of N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide has been optimized to achieve high yields and purity, making it a suitable compound for scientific research.
Applications De Recherche Scientifique
N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its role in modulating the adenosine A1 receptor, which is involved in various physiological processes such as brain function, cardiovascular regulation, and immune response. N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide has been shown to have neuroprotective effects in animal models of ischemia and neurodegenerative diseases, suggesting its potential use in the treatment of neurological disorders.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12(21-14-6-4-13(10-17)5-7-14)15(20)19(2)16(11-18)8-3-9-16/h4-7,12H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVJHBPKEYJDLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1(CCC1)C#N)OC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3-chloropropoxy)phenyl]acetamide](/img/structure/B2939662.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2939665.png)
![Methyl 3-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2939667.png)

![3-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2939670.png)
![2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2939672.png)

![4-{[1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl]methoxy}-N-isopropylbenzamide](/img/structure/B2939675.png)
![6-amino-1,3-dimethyl-5-[2-(3-phenyl-1-pyrrolidinyl)acetyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2939676.png)

![3-(2-chloroacetamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2939681.png)
![8-(tert-butyl)-N-(2-ethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2939682.png)

![N-(4-isopropylphenyl)-2-({2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2939684.png)